5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Permeability

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole (CAS 1334148-89-8, C₇H₁₁ClN₂O₂, MW 190.63 g/mol) is a disubstituted 1,2,4-oxadiazole building block supplied at 95% purity by Enamine LLC (catalog EN300-81623) and other commercial vendors. The molecule features a reactive chloromethyl electrophile at ring position 5 and a 1-ethoxyethyl substituent at position 3, the latter introducing a chiral center (one undefined stereocenter) and an additional hydrogen-bond acceptor oxygen absent in simpler 3-alkyl congeners.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
CAS No. 1334148-89-8
Cat. No. B1395449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
CAS1334148-89-8
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESCCOC(C)C1=NOC(=N1)CCl
InChIInChI=1S/C7H11ClN2O2/c1-3-11-5(2)7-9-6(4-8)12-10-7/h5H,3-4H2,1-2H3
InChIKeySHHBEZGZBKEVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole (CAS 1334148-89-8): Technical Baseline for Procurement and Screening Selection


5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole (CAS 1334148-89-8, C₇H₁₁ClN₂O₂, MW 190.63 g/mol) is a disubstituted 1,2,4-oxadiazole building block supplied at 95% purity by Enamine LLC (catalog EN300-81623) and other commercial vendors [1]. The molecule features a reactive chloromethyl electrophile at ring position 5 and a 1-ethoxyethyl substituent at position 3, the latter introducing a chiral center (one undefined stereocenter) and an additional hydrogen-bond acceptor oxygen absent in simpler 3-alkyl congeners [2]. Computed physicochemical properties include XLogP3-AA = 1.0, topological polar surface area (TPSA) = 48.2 Ų, four hydrogen-bond acceptor sites, and four rotatable bonds, placing it within favorable drug-like chemical space for fragment-based and diversity-oriented synthesis programs [2].

Why Generic 1,2,4-Oxadiazole Substitution Fails: 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole Requires Evidence-Based Selection


1,2,4-Oxadiazole building blocks with chloromethyl handles are widely catalogued, yet physicochemical differences driven by the 3-position substituent render them non-interchangeable in both reactivity and downstream pharmacokinetic profiles. The 1-ethoxyethyl group on the target compound simultaneously modulates lipophilicity, hydrogen-bond acceptor capacity, and steric environment around the oxadiazole ring compared to simple 3-alkyl, 3-alkoxyalkyl, or unsubstituted analogs [1]. These properties directly influence nucleophilic displacement rates at the chloromethyl site, metabolic stability of the resulting conjugates, and passive membrane permeability of final leads [2]. Selection of a less tailored analog—such as 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole (XLogP = 1.4, TPSA = 38.9 Ų, only 3 HBA, MW = 146.57)—risks altering the lipophilic-ligand efficiency profile and reducing the number of polar contacts available for target engagement, necessitating costly re-optimization of SAR series [1]. The quantitative comparisons below detail exactly where the target compound diverges from its nearest neighbors.

Quantitative Differentiation Evidence: 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: Target vs. 3-Ethyl and 3-(2-Methoxyethyl) Analogs

The target compound occupies a distinct intermediate lipophilicity window (XLogP3-AA = 1.0) that separates it from the more lipophilic 3-ethyl analog (XLogP3-AA = 1.4) and the more hydrophilic 3-(2-methoxyethyl) analog (XLogP3-AA = 0.7), both bearing the same 5-chloromethyl handle [1]. This ΔLogP of +0.4 versus -0.3 relative to the two nearest comparators is quantitatively meaningful for lead optimization: the target's ethoxyethyl group provides one additional methylene unit of lipophilicity compared to methoxyethyl, while the ether oxygen tempers the LogP by approximately 0.4 log units relative to the purely alkyl ethyl substituent. The target's XLogP of 1.0 falls within the optimal range (1–3) for oral drug candidates as defined by Lipinski and subsequent analyses, whereas the methoxyethyl analog (XLogP = 0.7) borders on sub-optimal permeability [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Target vs. 3-Ethyl Analog

The 1-ethoxyethyl substituent confers a significantly elevated TPSA of 48.2 Ų compared to 38.9 Ų for the 3-ethyl analog, a ΔTPSA of 9.3 Ų attributable to the additional ether oxygen [1]. Furthermore, the target compound possesses 4 hydrogen-bond acceptor (HBA) sites vs. 3 HBA for the 3-ethyl analog. This additional HBA capacity is structurally encoded in the ethoxy oxygen and directly enables stronger or additional polar contacts with protein targets. The TPSA value of 48.2 Ų remains well below the 140 Ų threshold associated with poor oral bioavailability, while the 9.3 Ų increment over the ethyl analog provides a quantifiable advantage in aqueous solubility without crossing into permeability-compromised territory [2].

Polar surface area Hydrogen bonding Oral bioavailability

Structural Chirality and Stereochemical Versatility vs. Achiral 3-Alkyl Analogs

The 1-ethoxyethyl substituent introduces one undefined stereocenter (specified atom stereocenter count = 1 in PubChem), a feature completely absent in the 3-ethyl analog and 3-(2-methoxyethyl) analog, both of which are achiral [1]. This stereocenter arises from the branched carbon bearing both ethoxy and methyl substituents. In practice, commercial sourcing at 95% purity yields racemic material, but the latent chirality provides a handle for asymmetric synthesis or chiral chromatographic resolution to access enantiopure derivatives. The 3-ethyl and 3-(2-methoxyethyl) analogs offer no such stereochemical diversification opportunity, limiting the accessible three-dimensional chemical space in fragment elaboration [2]. The undefined stereocenter count contributes to the target's higher molecular complexity score (137) vs. the 3-ethyl analog (complexity not reported but structurally simpler due to lack of branching).

Chirality Stereochemistry Scaffold diversity

Electrophilic Reactivity of the 5-Chloromethyl Handle vs. 3-Chloromethyl Regioisomers

The position of the chloromethyl substituent on the 1,2,4-oxadiazole ring critically influences its electrophilic reactivity. In 5-(chloromethyl)-substituted oxadiazoles (including the target compound), the chloromethyl group is attached to the C5 carbon, which is adjacent to both the O1 and N4 heteroatoms. This electronic environment differs fundamentally from 3-(chloromethyl) regioisomers such as 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole (CAS 1092285-18-1, MW 176.60, formula C₆H₉ClN₂O₂), where the chloromethyl is positioned at C3 adjacent to N2 and N4 . Published studies on substituted 1,2,4-oxadiazoles demonstrate that the electron-withdrawing effect of the oxadiazole ring enhances the electrophilicity of the 5-chloromethyl group relative to non-heterocyclic chloromethyl analogs, enabling efficient nucleophilic displacement by amines, thiols, and alcohols under mild conditions [1]. While direct kinetic rate constants comparing 5- vs. 3-chloromethyl regioisomers are not available in the primary literature for this specific substitution pattern, the 5-position is generally more activated toward nucleophilic attack due to the closer proximity of the electron-withdrawing ring oxygen, making the target compound the regiochemically appropriate choice when faster displacement kinetics at the chloromethyl site are desired [1].

Regiochemistry Nucleophilic substitution Building block reactivity

Computed Boiling Point and Density: Target vs. 3-Ethyl Analog for Purification Planning

The predicted boiling point of the target compound (259.3 ± 50.0 °C) and density (1.196 ± 0.06 g/cm³) provide quantitative guidance for distillation and chromatographic purification protocols . These values are substantially higher than those of the 3-ethyl analog (5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole), which has a lower molecular weight (146.57 g/mol vs. 190.63 g/mol) and lacks the polar ether oxygen, resulting in a lower predicted boiling point and reduced retention on reverse-phase chromatographic media [1]. The predicted pKa of -2.57 (± 0.50) for the target compound indicates very weak basicity of the oxadiazole ring nitrogens, confirming that the compound remains un-ionized across the full physiological pH range—a property conserved across 1,2,4-oxadiazole analogs and relevant for consistent chromatographic behavior and biological partitioning .

Physical properties Purification Scale-up

Optimal Application Scenarios for 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Enhanced Polar Contacts

In fragment-based screening campaigns where initial hits require optimization of LogP while preserving hydrogen-bonding capacity, the target compound's XLogP of 1.0 and TPSA of 48.2 Ų (4 HBA sites) [1] provide a quantifiably better starting point than the more lipophilic 3-ethyl analog (XLogP = 1.4, TPSA = 38.9 Ų, 3 HBA). The intermediate LogP value reduces the risk of lipophilicity-driven promiscuity while maintaining sufficient permeability for cell-based assay compatibility. The additional ether oxygen enables polar contacts with protein target residues that are inaccessible to the 3-ethyl analog, as demonstrated by the +9.3 Ų TPSA difference and +1 HBA [1].

Stereochemistry-Enabled Parallel Library Synthesis for Chiral Target Engagement

For medicinal chemistry programs targeting chiral binding sites (e.g., kinase ATP pockets with stereospecific gatekeeper interactions, or GPCR allosteric sites), the target compound's undefined stereocenter at the 1-ethoxyethyl carbon [2] provides a latent diversification point unavailable in achiral 3-ethyl or 3-(2-methoxyethyl) analogs. The racemic building block can undergo chiral resolution or enantioselective coupling to produce enantiomerically enriched products, enabling three-dimensional chemical space exploration consistent with the 'escape from flatland' paradigm [3].

Diversity-Oriented Synthesis Leveraging 5-Chloromethyl Reactivity for Nucleophile Conjugation

The electrophilic 5-chloromethyl group of the target compound serves as a reactive handle for nucleophilic displacement with amines, thiols, and alcohols, enabling rapid library expansion from a single building block [2]. The 1-ethoxyethyl substituent at position 3 provides steric and electronic modulation of the oxadiazole ring that differentiates the resulting conjugate libraries from those derived from 3-ethyl or 3-(2-methoxyethyl) analogs. The regioisomeric placement of the chloromethyl at position 5 (rather than position 3) further distinguishes the reaction kinetics and product profiles from 3-chloromethyl-1,2,4-oxadiazole scaffolds [2].

Agrochemical Lead Generation Requiring Balanced Environmental Fate Properties

For agrochemical discovery programs where compounds must balance soil mobility, leaf penetration, and target-site binding, the intermediate XLogP of 1.0 and moderate TPSA of 48.2 Ų [1] position the target compound favorably. The ethoxyethyl substituent provides sufficient lipophilicity for cuticle penetration (superior to the methoxyethyl analog at XLogP = 0.7) while avoiding excessive LogP that leads to soil binding and bioaccumulation (a risk with the 3-ethyl analog at XLogP = 1.4). The chloromethyl handle enables rapid derivatization to explore structure-activity relationships around the oxadiazole core, a recognized pharmacophore in fungicidal and herbicidal oxadiazole chemistry.

Quote Request

Request a Quote for 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.